molecular formula C17H17N5O3 B2689985 N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide CAS No. 1396864-77-9

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide

Cat. No.: B2689985
CAS No.: 1396864-77-9
M. Wt: 339.355
InChI Key: HURFMJOAPMQMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and a pyrrolidine ring, all connected to a furanamide group.

Mechanism of Action

Target of Action

The primary targets of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antifungal effects .

Mode of Action

The exact mode of action of This compound It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to interact excellently with receptors , which could suggest a potential interaction between the compound and its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The ADME properties of This compound It’s worth noting that the 1,2,4-oxadiazole heterocycle, a component of the compound, is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of This compound 1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that most salts of 1,2,4-oxadiazole derivatives were found to exhibit low impact sensitivities , suggesting that the compound may have good stability under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The pyridine and pyrrolidine rings are then introduced through nucleophilic substitution reactions. The final step involves coupling the pyrrolidine derivative with 2-furoyl chloride to form the furanamide group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide is unique due to its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)13-4-2-7-18-15(13)22-8-6-12(10-22)20-16(23)14-5-3-9-24-14/h2-5,7,9,12H,6,8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURFMJOAPMQMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.